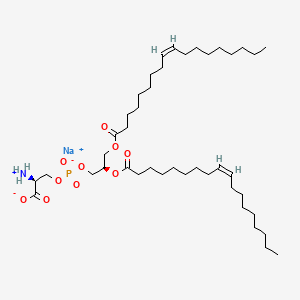

1,2-二油酰基-sn-甘油-3-磷酸-L-丝氨酸钠盐

描述

1,2-Dioleoyl-sn-glycero-3-PS (DOPS) is a phospholipid containing oleic acid at the sn-1 and sn-2 positions, respectively. Nanovesicles composed of DOPS and the lysosomal protein saposin C (SapC) are cytotoxic to SK-MEL-28 cells in vitro and decrease tumor volume in a squamous cell carcinoma mouse xenograft model. DOPS has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure and in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets.

DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.

Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules.

DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.

Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules. 1,2-dioleoyl-sn-glycero-3-phospho-

科学研究应用

Biophysical Research

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is primarily utilized in the study of lipid membranes and their dynamics. Its applications in biophysical research include:

- Lipid Bilayer Studies : DOPS is integral in constructing artificial lipid bilayers, which serve as models for studying membrane dynamics, fluidity, and phase behavior. Researchers use DOPS to investigate how different lipid compositions affect membrane properties .

- Membrane Protein Localization : The serine head group of DOPS allows for the exploration of membrane protein interactions and localization. This is crucial for understanding signaling pathways related to apoptosis and other cellular processes .

Drug Delivery Systems

DOPS plays a significant role in nanotechnology, particularly in the development of lipid-based nanoparticles:

- Liposome Formation : DOPS is a key component in liposome production, which are spherical vesicles that can encapsulate drugs for targeted delivery. The phospholipid's properties enhance the stability and efficacy of drug formulations .

- Targeted Delivery Mechanisms : Researchers have utilized DOPS in creating nanoparticles that can specifically target certain cells or tissues, improving therapeutic outcomes in various medical applications .

Cell Biology

In cell biology, DOPS has been employed to mimic biological membranes for various experimental setups:

- Coagulation Studies : By combining DOPS with other phospholipids like DOPC and DOPE, researchers can create lipid mixtures that replicate the composition of platelet membranes. This allows for detailed studies on coagulation mechanisms and platelet function .

- Apoptosis Research : The ability of DOPS to influence cell signaling pathways makes it a valuable tool in apoptosis research. It helps elucidate the mechanisms by which cells undergo programmed cell death .

Case Study 1: Liposome Binding Assay

In a study published by Stoeber et al., 2020, DOPS was used to characterize cavin proteins through liposome binding assays. The results demonstrated how variations in lipid composition could affect protein interactions with lipid membranes, providing insights into cellular signaling mechanisms .

Case Study 2: Targeted Drug Delivery

A recent investigation explored the use of DOPS in developing targeted liposomal drug delivery systems for cancer therapy. The study highlighted how DOPS-enhanced liposomes improved drug accumulation at tumor sites while reducing systemic toxicity .

作用机制

Target of Action

The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE . The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .

Mode of Action

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .

Biochemical Pathways

The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane .

Result of Action

The molecular and cellular effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties .

Action Environment

The action, efficacy, and stability of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids .

生化分析

Biochemical Properties

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with calcium ions, which are essential for the activation of certain enzymes involved in blood coagulation . Additionally, this compound can interact with proteins such as annexins, which bind to phospholipids in a calcium-dependent manner . These interactions are vital for processes like membrane fusion, vesicle trafficking, and signal transduction.

Cellular Effects

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases . This compound can also impact gene expression by altering the localization and function of transcription factors. In terms of cellular metabolism, it plays a role in the synthesis and turnover of membrane lipids, thereby influencing cell growth and proliferation . Studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins .

Molecular Mechanism

At the molecular level, 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt exerts its effects through specific binding interactions with biomolecules. It can bind to and activate enzymes such as protein kinase C (PKC), which is involved in various signaling pathways . This compound also acts as a substrate for phospholipases, which hydrolyze phospholipids to generate signaling molecules . Additionally, it can modulate the activity of ion channels and transporters, thereby affecting ion homeostasis and cellular excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt can change over time. This compound is relatively stable when stored at -20°C, but it can degrade upon prolonged exposure to light and air . Over time, its ability to form lipid bilayers and interact with proteins may diminish, affecting its efficacy in experimental applications. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory in rodents by modulating neurotransmitter release and synaptic plasticity . At high doses, it may induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.

生物活性

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt (DOPS), is a phospholipid that plays a crucial role in biological membranes and has garnered attention for its various applications in biochemistry and medicine. This article delves into the biological activity of DOPS, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : CHNOP•Na

- Molecular Weight : 788.0432 g/mol

- IUPAC Name : sodium (2S)-2-(oleoyloxy)-3-(phosphonooxy)propanoate

DOPS is characterized by its dual oleic acid chains at the sn-1 and sn-2 positions, contributing to its amphiphilic nature, which is essential for membrane formation and stability .

DOPS primarily interacts with cell membranes, integrating into the lipid bilayer. This integration influences membrane curvature and lipid distribution, which are critical for various cellular processes. The compound has been shown to modulate signaling pathways by affecting protein kinases and phosphatases, particularly protein kinase C (PKC), which is involved in numerous signaling cascades .

Key Mechanisms:

- Membrane Integration : DOPS incorporates into lipid bilayers, altering their physical properties.

- Curvature Modulation : It influences membrane curvature, which is vital for processes like vesicle formation and fusion.

- Signal Transduction : By interacting with membrane proteins, DOPS can modulate intracellular signaling pathways.

Biological Activities

DOPS exhibits several biological activities that make it a valuable compound in research and therapeutic contexts:

1. Anticancer Activity

Research indicates that DOPS-containing nanovesicles exhibit cytotoxic effects against cancer cell lines such as SK-MEL-28. In vivo studies have demonstrated that these vesicles can reduce tumor volume in squamous cell carcinoma mouse models .

2. Coagulation Studies

DOPS has been utilized to mimic platelet membranes in coagulation studies. Its ability to form lipid mixtures with other phospholipids like DOPC and DOPE enhances its application in understanding blood coagulation mechanisms .

3. Liposome Formation

DOPS is instrumental in the formation of liposomes, which are used as non-toxic vectors for DNA delivery. This property is particularly valuable in gene therapy applications where safe delivery systems are paramount .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Cytotoxicity Study | DOPS nanovesicles showed significant cytotoxicity against SK-MEL-28 cells in vitro. | Potential use in cancer therapy. |

| Coagulation Mechanism | DOPS mimics platelet membranes effectively, aiding in the study of coagulation pathways. | Research in hemostasis and thrombosis. |

| Gene Delivery Systems | DOPS used as a vector for non-viral DNA delivery demonstrated high efficacy without toxicity. | Gene therapy applications. |

Biochemical Analysis

DOPS's interaction with biomolecules extends to forming complexes with calcium ions, crucial for enzyme activation involved in blood coagulation . Its stability against oxidation makes it a preferable choice over naturally occurring brain phosphatidylserine (PS), enhancing its utility in various biochemical applications.

属性

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHZNDUWYZIXFY-YORIBCANSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H77NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

810.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。